5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
5-Ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 5-ethyl and 2-methoxy substitution on the benzene ring, with an N-linked tetrahydrobenzooxazepinone moiety. The tetrahydrobenzooxazepinone ring introduces conformational rigidity, which could modulate target binding specificity compared to simpler sulfonamides.
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-3-12-4-6-16(24-2)17(10-12)26(22,23)20-13-5-7-15-14(11-13)18(21)19-8-9-25-15/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHLEDSYGSEWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is with a molecular weight of approximately 382.4 g/mol. The structure features a sulfonamide group which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and certain proteases, which can affect metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors or ion channels, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Effects : Preliminary studies suggest that derivatives of the tetrahydrobenzo[f][1,4]oxazepin structure have shown promise in managing diabetes by improving insulin sensitivity and glucose metabolism .
- Antimicrobial Properties : Some sulfonamide derivatives demonstrate antimicrobial activity against various pathogens, including bacteria and fungi. This could be beneficial in developing new antimicrobial agents .
- Anti-inflammatory Activity : Compounds within this class have been studied for their ability to modulate inflammatory responses, which can be crucial in treating chronic inflammatory diseases .
Case Studies
Several case studies have documented the effects of similar compounds:
- Study on Diabetes Management : A study published in a leading pharmacology journal reported that a related compound improved glycemic control in diabetic animal models by enhancing insulin receptor signaling pathways .
- Antimicrobial Efficacy : In vitro tests showed that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfonamide and amide derivatives documented in pesticide and chemical databases. Below is a comparative analysis based on substituents, molecular features, and inferred bioactivity:
Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-Yl)Phenyl)Methanesulfonamide)
- Key Differences: Sulfentrazone incorporates a triazolinone ring and dichlorophenyl group, whereas the target compound features a tetrahydrobenzooxazepinone and ethyl-methoxy-substituted benzene. The trifluoromethyl group in sulfentrazone enhances electrophilicity and soil residual activity, critical for its herbicidal use .
- Functional Implications: Sulfentrazone’s triazolinone moiety targets protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
- Key Differences: Diflufenican utilizes a pyridinecarboxamide backbone with difluorophenyl and trifluoromethylphenoxy groups, contrasting with the benzenesulfonamide core of the target compound. The trifluoromethyl group in diflufenican contributes to prolonged soil persistence and broad-spectrum weed control .
- Functional Implications: Diflufenican inhibits carotenoid biosynthesis via phytoene desaturase inhibition. The target compound’s methoxy and ethyl groups may instead favor interactions with cytochrome P450 enzymes or neurotransmitter receptors, given the benzooxazepinone’s structural similarity to psychoactive scaffolds.
5-(4,4-Dimethyl-1,1,3-Trioxo-1,2-Thiazolidin-2-Yl)-2-Methoxy-N-[(4-Methoxyphenyl)Methyl]Benzenesulfonamide
- Key Differences: This analog replaces the tetrahydrobenzooxazepinone with a thiazolidinone ring and adds a 4-methoxybenzyl group.
- Functional Implications: Thiazolidinone derivatives are associated with anti-inflammatory and antimicrobial activity. The target compound’s benzooxazepinone may confer selectivity for serine proteases or GABA receptors, depending on substitution patterns.
Research Implications and Limitations
The ethyl and methoxy groups may enhance metabolic stability compared to halogenated analogs like sulfentrazone, but this requires validation through pharmacokinetic studies. The benzooxazepinone moiety warrants investigation for central nervous system (CNS) activity, as similar scaffolds are found in anxiolytics and anticonvulsants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
